molecular formula C10H10N2O B12666463 2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide CAS No. 1837-71-4

2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide

Cat. No.: B12666463
CAS No.: 1837-71-4
M. Wt: 174.20 g/mol
InChI Key: BSBZGFKGFMEIQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide typically involves the oxidation of quinazoline derivatives. One common method is the oxidation of 2,4-dimethyl-2,3-dihydroquinazoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired 3-oxide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide is unique due to its specific substitution pattern and the presence of the 3-oxide functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

Properties

CAS No.

1837-71-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,4-dimethyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C10H10N2O/c1-7-9-5-3-4-6-10(9)11-8(2)12(7)13/h3-6H,1-2H3

InChI Key

BSBZGFKGFMEIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)C)[O-]

Origin of Product

United States

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